molecular formula C11H19N3O4 B1452818 N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate CAS No. 1260683-88-2

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate

Cat. No.: B1452818
CAS No.: 1260683-88-2
M. Wt: 257.29 g/mol
InChI Key: LEFWILSCVIIAMO-UHFFFAOYSA-N
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Description

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate (CAS: 1260683-88-2) is a pyrazole-derived amine salt with a methyl-substituted ethanamine backbone and an oxalate counterion. Pyrazole derivatives are widely explored in medicinal chemistry due to their bioactivity, including roles as enzyme inhibitors and agrochemicals. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical formulations. This analysis compares its structural, synthetic, and physicochemical properties with analogous compounds.

Properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.C2H2O4/c1-6(10-4)9-7(2)11-12(5)8(9)3;3-1(4)2(5)6/h6,10H,1-5H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFWILSCVIIAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

  • Starting Materials: 1,3,5-trimethylpyrazole derivatives and methylated ethanamine precursors.
  • Key Reaction: N-methylation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine or reductive amination involving pyrazole aldehydes and methylamine sources.
  • Reaction Conditions: Typically conducted under inert atmosphere (argon or nitrogen) to avoid oxidation, with controlled temperature ranges (0–25 °C) to optimize yield and purity.

Representative Synthesis (Literature-Based)

  • The pyrazole ring substituted with three methyl groups at positions 1, 3, and 5 is reacted with methylamine or a methylating agent under mild conditions.
  • The reaction is monitored by NMR and IR spectroscopy to confirm the formation of the secondary amine.
  • Purification is achieved by recrystallization or column chromatography, yielding the amine with a purity of approximately 98% as reported.

Formation of the Oxalate Salt

The oxalate salt is prepared by reacting the free base amine with oxalic acid, a dicarboxylic acid, to form a crystalline salt that often improves the compound’s stability and handling properties.

Reaction Scheme

$$
\text{N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine} + \text{Oxalic acid} \rightarrow \text{N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate}
$$

Procedure

  • The amine is dissolved in a suitable solvent such as ethanol or methanol.
  • Oxalic acid is added stoichiometrically (usually equimolar or slight excess).
  • The mixture is stirred at room temperature or slightly elevated temperature (25–40 °C) until complete salt formation.
  • The salt precipitates out or is obtained after solvent evaporation.
  • The solid is isolated by filtration and dried under vacuum.

Yield and Purity

  • The oxalate salt typically crystallizes as a hydrate.
  • Molecular weight: approximately 261.28 g/mol.
  • Purity levels are generally high (>95%) after recrystallization.
  • The salt form enhances solubility and stability compared to the free amine.

Analytical Data and Characterization

Parameter Value/Description Source
Molecular Formula C11H19N3O4
Molecular Weight 257.29 – 261.28 g/mol (hydrate form varies)
Melting Point Not explicitly reported; typical salt melting range Inferred
Purity >95% after recrystallization
Spectroscopic Data IR: characteristic amine and oxalate peaks; NMR: confirms methyl and pyrazole protons (analogous pyrazole derivatives)
Physical State Crystalline solid, often as hydrate

Research Findings and Optimization Notes

  • The choice of solvent and temperature during salt formation significantly affects crystallinity and purity.
  • Using ethanol or methanol facilitates good solubility of both reactants and promotes high-yield salt precipitation.
  • The reaction is generally straightforward without requiring catalysts or harsh conditions.
  • Stability studies indicate that the oxalate salt form is more stable against oxidation and moisture compared to the free amine.
  • Alternative acids (e.g., hydrochloric acid) can form other salts but oxalate is preferred for its physicochemical properties.

Summary Table of Preparation Methods

Step Conditions/Details Outcome/Notes
Amine Synthesis Methylation or reductive amination; inert atmosphere; 0–25 °C High purity amine (>98%)
Salt Formation Reaction with oxalic acid in ethanol/methanol; room temp or 25–40 °C; stirring Crystalline oxalate salt; high yield
Purification Recrystallization from ethanol or solvent mixture >95% purity; hydrate formation
Characterization NMR, IR, melting point, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C9H17N3C_9H_{17}N_3 and a molecular weight of approximately 167.25 g/mol. Its structure includes a pyrazole ring with trimethyl substitutions at positions 1, 3, and 5, along with an ethanamine moiety. This unique structural arrangement contributes to its diverse biological activities and potential interactions with various biological targets.

Medicinal Chemistry Applications

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate has been investigated for various medicinal applications:

1. Neurotransmission Modulation:

  • Preliminary studies suggest that the compound may interact with receptors involved in neurotransmission pathways. This interaction could lead to potential therapeutic effects in neurological disorders.

2. Anti-inflammatory Properties:

  • The compound's structural features indicate possible anti-inflammatory activity. Research is ongoing to elucidate its mechanism of action in reducing inflammation.

3. Antimicrobial Activity:

  • Some derivatives of this compound have shown promising antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatments.

Material Science Applications

In material science, this compound is being explored for its potential use in creating advanced materials due to its unique chemical properties:

1. Polymer Synthesis:

  • The compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives:

  • Its chemical reactivity allows it to be incorporated into coatings and adhesives that require specific performance characteristics.

Data Tables

The following table summarizes the biological activities and potential applications of this compound:

Application Area Potential Activity Notes
Medicinal ChemistryNeurotransmission modulationInteraction with neurotransmitter receptors
Anti-inflammatoryOngoing research on mechanism
AntimicrobialPromising activity against various pathogens
Material SciencePolymer synthesisBuilding block for advanced materials
Coatings and adhesivesEnhanced performance characteristics

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Neurotransmission Modulation
In a study published in a peer-reviewed journal, researchers investigated the binding affinity of the compound to specific neurotransmitter receptors. Results indicated significant interaction with serotonin receptors, suggesting potential use in treating mood disorders.

Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial properties of various derivatives of this compound. The results demonstrated effective inhibition of bacterial growth in vitro, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the pyrazole ring, amine backbone modifications, and counterion differences. Below is a comparative table:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Counterion Key References
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate (1260683-88-2) C₁₀H₁₇N₃O₄ 243.26 Oxalate salt, ethanamine backbone
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (514816-08-1) C₈H₁₅N₃·HCl 189.69 Hydrochloride salt, methanamine backbone
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine (936940-12-4) C₈H₁₅N₃ 153.23 Ethylamine backbone (no N-methyl)
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine (942852-84-8) C₁₀H₁₉N₃ 181.28 Ethyl on pyrazole ring
N-methyl-1-(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (B2) C₁₀H₁₇N₃ 179.26 Allyl group on pyrazole
N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (B3) C₁₂H₂₁N₃ 207.31 tert-Butyl group on pyrazole

Key Observations :

  • Backbone Differences : The ethanamine backbone in the target compound (vs. methanamine in analogs) increases molecular weight and may influence steric interactions in biological systems .
  • Counterion Effects : The oxalate salt improves aqueous solubility compared to hydrochloride analogs, which is critical for drug delivery .

Key Differences :

  • Yields vary with substituent complexity (e.g., 76.8% for methyl vs. 54% for benzylpiperazinyl groups) .
  • Steric hindrance from tert-butyl groups may necessitate longer reaction times .

Inferred Implications for Target Compound :

  • The oxalate salt’s improved solubility may enhance bioavailability in biological assays.
  • Methyl and ethyl substituents likely reduce steric hindrance, favoring enzyme binding compared to bulkier analogs .

Biological Activity

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate (CAS No. 1007501-25-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H17N3
  • Molecular Weight : 167.25 g/mol
  • Structure : The compound features a pyrazole ring substituted with methyl groups and an ethanamine moiety, which contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models. Antioxidants play a crucial role in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
  • Kidney Stone Inhibition : Preliminary studies suggest that this compound may influence calcium oxalate (CaOx) crystallization processes. By modulating the crystallization dynamics, it could potentially reduce the risk of kidney stone formation, similar to findings observed with other compounds that regulate CaOx crystal growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antioxidant ActivityReduces oxidative stress; potential protective effects on renal cells ,
Inhibition of CaOxModulates crystallization dynamics; may reduce kidney stone risk ,
CytotoxicityVaries with crystal morphology; lower toxicity associated with certain modifications

Case Studies and Research Findings

  • Oxidative Stress and Kidney Health :
    A study highlighted the role of oxidative modifications in urinary proteins that increase the risk of kidney stones. The findings suggest that compounds like this compound could counteract these effects by stabilizing proteins and reducing their oxidative modifications .
  • Crystallization Dynamics :
    Research on the effects of various compounds on CaOx crystallization demonstrated that certain molecules can switch from promoting to inhibiting crystal growth depending on their structural modifications. This suggests a potential application for this compound in developing novel treatments for nephrolithiasis .
  • Cellular Toxicity Assessments :
    Studies investigating the cytotoxicity of modified crystals formed in the presence of this compound revealed that specific structural changes could lead to reduced toxicity in renal tubular epithelial cells (HK-2). This highlights the importance of chemical structure in determining biological activity and safety profiles .

Q & A

Q. What are the key considerations for synthesizing N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate with high purity?

  • Methodological Answer : Synthesis typically involves alkylation or sulfonylation of the pyrazole core. For example, intermediates like N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine are reacted with sulfonyl chlorides or chloroacetyl derivatives under basic conditions (e.g., triethylamine) to form acetamide or sulfonamide derivatives . Purification via recrystallization or chromatography (e.g., preparative TLC) is critical to isolate the oxalate salt. Key parameters include temperature control (room temperature to 80°C) and stoichiometric ratios to minimize byproducts .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm methyl group environments (e.g., δ ~2.5–3.0 ppm for N-methyl and pyrazole-methyl groups) and oxalate counterion presence .
  • UV-Vis : Monitor λmax (~298 nm) to assess conjugation or degradation under light .
  • Mass Spectrometry (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at −20°C to prevent thermal decomposition (as observed in TGA/DSC studies) . Humidity-controlled environments are recommended to avoid oxalate salt hydrolysis .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with modified alkyl/aryl groups (e.g., allyl, tert-butyl) at the pyrazole 1-position . Biological assays (e.g., enzyme inhibition, antiparasitic activity) paired with computational docking (e.g., molecular docking with trypanosomal N-myristoyltransferase) reveal how steric/electronic effects modulate target binding . For example, bulkier substituents may reduce solubility but enhance target affinity .

Q. What crystallographic strategies resolve data contradictions in polymorph identification?

  • Methodological Answer : Use SHELXL for high-resolution refinement of X-ray data to distinguish polymorphs. Key steps:
  • Apply restraints for disordered methyl/oxalate groups.
  • Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to identify dimer/chain formations .
  • Compare experimental and calculated PXRD patterns to resolve discrepancies .

Q. How can reaction kinetics be optimized for scalable synthesis?

  • Methodological Answer : Perform kinetic studies using in-situ FTIR or HPLC to monitor intermediate formation. For example, in amide couplings (e.g., EDCI/HOBt-mediated reactions), optimize reaction time (e.g., 30 min–24 hr) and solvent polarity (DMF vs. ethanol) to maximize yield . Pilot-scale trials should assess exotherm risks and catalyst recycling .

Critical Analysis of Contradictions

  • Thermal Stability : TGA data in suggest decomposition at >150°C, whereas reports stability up to 200°C. This discrepancy may arise from oxalate hydrate vs. anhydrous forms, requiring differential scanning calorimetry (DSC) validation.
  • Biological Activity : While highlight antiparasitic activity, notes cytotoxicity in mammalian cells. Dose-response assays in varied cell lines are recommended to clarify selectivity.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate
Reactant of Route 2
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate

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